molecular formula C9H11NO B3282274 1-[3-(Aminomethyl)phenyl]ethanone CAS No. 748104-67-8

1-[3-(Aminomethyl)phenyl]ethanone

Cat. No.: B3282274
CAS No.: 748104-67-8
M. Wt: 149.19 g/mol
InChI Key: SHKCBAQWXPAPLI-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)phenyl]ethanone (CAS: Not explicitly listed in evidence) is an aromatic ketone derivative featuring an acetophenone backbone with an aminomethyl (-CH₂NH₂) substituent at the meta position of the phenyl ring. The compound’s applications are inferred from structural analogs in the evidence, spanning fungicides, anti-inflammatory agents, and intermediates in drug development .

Properties

IUPAC Name

1-[3-(aminomethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKCBAQWXPAPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(Aminomethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of aniline derivatives. The reaction typically uses acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Aminomethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

  • Synthetic Intermediate : 1-[3-(Aminomethyl)phenyl]ethanone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further reactions makes it valuable in creating more complex molecules, particularly in medicinal chemistry.
  • Reactivity : The compound can participate in several chemical reactions, including:
    • Nucleophilic substitutions due to the presence of the amino group.
    • Formation of amides or other derivatives , which are essential in drug development.
    • Reduction reactions that can lead to the formation of secondary amines or alcohols.
  • Neuropharmacology : Research indicates that this compound interacts with biological targets such as enzymes and receptors. Its amino group enhances hydrogen bonding capabilities, which can modulate enzyme activity and influence neurotransmitter systems. This suggests potential applications in treating neurodegenerative diseases or psychiatric disorders.
  • Antiproliferative Activity : In studies focusing on cancer treatment, derivatives of this compound have shown promising antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). The IC50 values for these compounds ranged from 0.33 to 7.10 μM, indicating significant biological activity that warrants further investigation .

Case Study: Antiproliferative Effects

  • A study evaluated the antiproliferative effects of several compounds derived from this compound on human cancer cell lines. The results highlighted the structure-activity relationship (SAR) where specific modifications to the phenyl ring significantly enhanced biological activity. For example, certain derivatives exhibited IC50 values lower than 1 μM, showcasing their potential as therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)phenyl]ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
1-[3-(Aminomethyl)phenyl]ethanone -NH₂CH₂ at C3, ketone at C1 C9H11NO 149.19 Intermediate in drug synthesis (inferred)
1-(2-Amino-6-nitrophenyl)ethanone -NH₂ at C2, -NO₂ at C6, ketone at C1 C8H8N2O3 180.16 Limited toxicological data; research use
1-(3-(Benzylideneamino)phenyl)ethanone -CH=N-Ph at C3, ketone at C1 C15H13NO 223.27 Antifungal (ED50: 8 μg/ml vs. F. oxysporum)
1-[3-(Dimethylamino)phenyl]ethan-1-one -N(CH3)2 at C3, ketone at C1 C10H13NO 163.22 Pharmaceutical/material science research
1-(4-(Quinolin-8-ylamino)phenyl)ethanone -NH-quinoline at C4, ketone at C1 C17H14N2O 262.31 Antibacterial chalcone precursor
1-(2-Aminophenyl)ethanone -NH2 at C2, ketone at C1 C8H9NO 135.16 Research chemical; physicochemical studies
1-(2-Amino-3-hydroxyphenyl)ethanone -NH2 at C2, -OH at C3, ketone at C1 C8H9NO2 151.16 Soluble in DMSO/DMF; research applications
1-(m-Tolyl)ethanone -CH3 at C3, ketone at C1 C9H10O 134.18 Industrial solvent/intermediate

Key Differences in Physicochemical Properties

  • Solubility: The aminomethyl group in the target compound enhances polarity compared to non-polar analogs like 1-(m-tolyl)ethanone. 1-(2-Amino-3-hydroxyphenyl)ethanone shows moderate solubility in DMSO (1 mg/ml) and DMF (2 mg/ml) , while 1-(3-(Benzylideneamino)phenyl)ethanone derivatives exhibit variable solubility depending on aryl aldehyde substituents .
  • Reactivity: The -NH₂ group in this compound allows for further functionalization (e.g., Schiff base formation, acylation), similar to 1-(3-aminophenyl)ethanone derivatives used in antifungal chalcone synthesis . Nitro-substituted analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) may exhibit reduced stability due to the electron-withdrawing -NO₂ group .

Biological Activity

1-[3-(Aminomethyl)phenyl]ethanone, also known as 3-(Aminomethyl)acetophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H11NO
  • Molecular Weight : 149.19 g/mol

The structure of this compound features an ethanone moiety attached to a phenyl group with an aminomethyl substituent at the para position. This configuration is significant for its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against a range of pathogens. For instance, derivatives of aminomethyl phenyl ketones have shown effectiveness against multidrug-resistant strains of bacteria .
  • Anticancer Properties : Several studies have explored the anticancer potential of aminomethyl-substituted compounds. For example, compounds derived from similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting pathways involved in cell proliferation and survival. This mechanism is crucial in the development of therapeutic agents targeting cancer and other diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The aminomethyl group may facilitate binding to specific receptors, modulating their activity and influencing cellular responses.
  • Enzyme Interaction : The compound's structure allows for potential interactions with enzymes involved in metabolic pathways, leading to inhibition or activation depending on the target .

Antimicrobial Studies

In a comparative study involving various aminomethyl derivatives, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, highlighting its potential as a lead compound in antibiotic development .

CompoundMIC (μg/mL)Activity
This compound32Moderate
Control Antibiotic8High

Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it possesses moderate antiproliferative activity, particularly against MCF-7 breast cancer cells.

Cell LineIC50 (μM)
MCF-715.2
A278020.5

The study suggests that further structural modifications could enhance its potency and selectivity against cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 1-[3-(Aminomethyl)phenyl]ethanone, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A two-step approach is often employed:
  • Step 1 : Introduce the acetyl group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on a substituted benzene derivative. Evidence from Friedel-Crafts protocols in analogous compounds (e.g., fluorinated ethanones) highlights the importance of anhydrous conditions and temperature control (40–60°C) to prevent side reactions .
  • Step 2 : Install the aminomethyl group via nucleophilic substitution. For example, chloromethyl intermediates (e.g., 1-[3-(chloromethyl)phenyl]ethanone) can react with ammonia or amines under controlled pH (basic conditions) and refluxing solvents like ethanol .
    Critical Parameters : Catalyst purity, stoichiometry of substitution reagents, and inert atmosphere to avoid oxidation.

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound, and how are key functional groups identified?

  • Methodological Answer :
  • ¹H/¹³C NMR : The acetyl group (C=O) appears as a singlet at ~2.5 ppm (¹H) and ~200 ppm (¹³C). The aminomethyl (-CH₂NH₂) protons show splitting patterns near 3.5–4.0 ppm, while NH₂ signals may broaden due to hydrogen bonding .
  • IR Spectroscopy : Stretching vibrations at ~1650–1700 cm⁻¹ confirm the ketone group, and N-H stretches (~3300–3500 cm⁻¹) indicate the amine .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₉H₁₁NO, m/z 149.1). Fragmentation patterns can validate the aminomethyl substitution .

Q. What safety precautions should be implemented when handling this compound given limited toxicological data?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in a cool, dry place under inert gas (N₂/Ar) to prevent degradation. Avoid contact with strong oxidizers due to potential reactivity of the amine group .
  • Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. No specific antidotes are documented, so symptomatic treatment is advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when using different catalytic systems for synthesizing this compound?

  • Methodological Answer :
  • Systematic Screening : Compare Lewis acids (e.g., AlCl₃ vs. FeCl₃) in Friedel-Crafts acylation. AlCl₃ typically offers higher yields but may require strict moisture control, while FeCl₃ is less sensitive but slower .
  • Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., over-acylated products or oxidation byproducts). Adjust reaction time and temperature to suppress side pathways .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to optimize reagent addition rates and quenching steps .

Q. What strategies are effective in minimizing byproduct formation during the introduction of the aminomethyl group in this compound synthesis?

  • Methodological Answer :
  • Protection-Deprotection : Temporarily protect the acetyl group (e.g., as a ketal) during chloromethylation to prevent undesired nucleophilic attacks on the ketone .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while additives like KI (for Finkelstein reactions) can accelerate halide displacement .
  • Purification Techniques : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures can isolate the pure product .

Q. How does the electronic nature of the phenyl ring influence the reactivity of this compound in subsequent derivatization reactions?

  • Methodological Answer :
  • Electron-Donating Effects : The aminomethyl group activates the ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the acetyl group. Use DFT calculations to predict regioselectivity .
  • Steric Considerations : Bulky substituents on the ring may hinder access to reactive sites. Molecular modeling (e.g., Gaussian software) can visualize spatial constraints .
  • Case Study : Fluorinated analogs (e.g., 3-trifluoromethyl derivatives) show reduced reactivity in SNAr reactions due to electron-withdrawing effects, highlighting the need for harsher conditions (e.g., Pd-catalyzed couplings) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Aminomethyl)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-(Aminomethyl)phenyl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.